molecular formula C21H29N5O2S B5192128 N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]propan-2-amine

N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]propan-2-amine

Cat. No.: B5192128
M. Wt: 415.6 g/mol
InChI Key: FSGIPXVXDRTQBV-UHFFFAOYSA-N
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Description

N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]propan-2-amine is a complex organic compound featuring an imidazole and pyrazole ring These heterocyclic structures are known for their significant roles in various biological and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]propan-2-amine involves multiple steps, starting with the formation of the imidazole and pyrazole rings. The imidazole ring can be synthesized through the cyclization of amido-nitriles, while the pyrazole ring is typically formed via the reaction of hydrazines with 1,3-diketones .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]propan-2-amine exerts its effects likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The imidazole and pyrazole rings are known to participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]propan-2-amine is unique due to the combination of both imidazole and pyrazole rings in its structure. This dual functionality may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O2S/c1-5-29(27,28)21-22-12-20(26(21)15-18-9-7-6-8-10-18)16-25(17(2)3)14-19-11-23-24(4)13-19/h6-13,17H,5,14-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGIPXVXDRTQBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2)CN(CC3=CN(N=C3)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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